N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine
Overview
Description
N-[(3,5-difluorophenyl)acetyl]alanine is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . It is a derivative of alanine, an amino acid, and contains a difluorophenyl group attached to the acetyl moiety. This compound is primarily used in scientific research and industrial applications.
Mechanism of Action
Target of Action
The primary target of N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, also known as DAPT, is γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the Notch signaling pathway , which is involved in cell-cell communication and regulates a broad spectrum of cell-fate determinations .
Mode of Action
DAPT acts as a γ-secretase inhibitor . It interacts with γ-secretase, reducing the production of Aβ40 and Aβ42 peptides in human primary neuronal cultures .
Biochemical Pathways
By inhibiting γ-secretase, DAPT affects the Notch signaling pathway . This pathway is essential for the normal development of many tissues and organs in the body. Inhibition of this pathway by DAPT can lead to the commitment of embryonic stem cells (ESCs) to neuronal differentiation .
Pharmacokinetics
It’s known that dapt is soluble in dmso , which suggests it could be well-absorbed and distributed in the body. More research would be needed to provide a detailed outline of its pharmacokinetic properties.
Result of Action
The inhibition of γ-secretase by DAPT leads to a reduction in Aβ40 and Aβ42 levels in various biological samples, including brain extract, cerebrospinal fluid, and plasma . Additionally, DAPT promotes the formation of cone photoreceptors in retinal organoids . It also causes ESCs to commit to neuronal differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-difluorophenyl)acetyl]alanine typically involves the acylation of alanine with 3,5-difluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-[(3,5-difluorophenyl)acetyl]alanine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-difluorophenyl)acetyl]alanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
N-[(3,5-difluorophenyl)acetyl]alanine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
N-[(3,5-difluorophenyl)acetyl]alanine can be compared with other similar compounds, such as:
N-[(3,5-dichlorophenyl)acetyl]alanine: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
N-[(3,5-dimethylphenyl)acetyl]alanine: Contains methyl groups, resulting in altered steric and electronic effects.
N-[(3,5-dibromophenyl)acetyl]alanine:
The uniqueness of N-[(3,5-difluorophenyl)acetyl]alanine lies in its difluorophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFFVAZKIWXNQV-LURJTMIESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478263 | |
Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208124-34-9 | |
Record name | N-[(3,5-difluorophenyl)acetyl]alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80478263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.